![molecular formula C20H14N8O2 B5852852 1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole](/img/structure/B5852852.png)
1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole is a complex organic compound that features a nitrophenyl group, a triazinoindole moiety, and a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.
Synthesis of the triazinoindole moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the nitrophenyl intermediate with the triazinoindole moiety under specific conditions to form the desired compound.
Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The triazinoindole moiety may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Nitrophenyl)-2-[(E)-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]-1H-pyrrole include:
4-Nitrophenyl acetate: Used in various organic reactions and as a substrate in enzymatic assays.
N-4-nitrophenyl nicotinamide: Utilized in pharmaceutical research for its unique properties.
Eigenschaften
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8O2/c29-28(30)14-9-7-13(8-10-14)27-11-3-4-15(27)12-21-25-20-23-19-18(24-26-20)16-5-1-2-6-17(16)22-19/h1-12H,(H2,22,23,25,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMEJHHBSQUSX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)
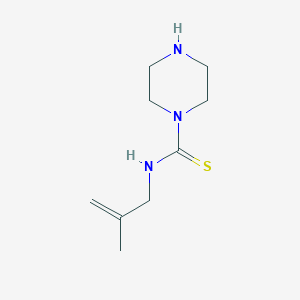
![3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE](/img/structure/B5852790.png)
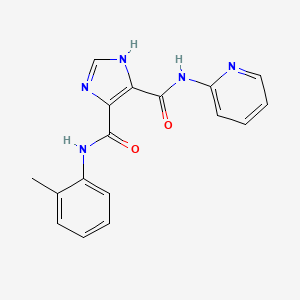
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
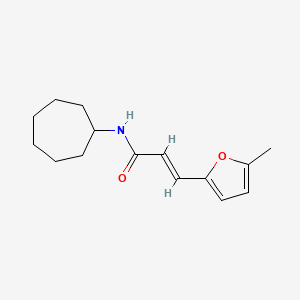
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
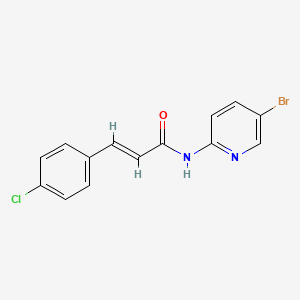
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
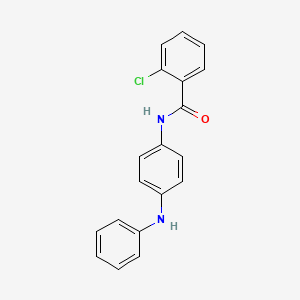
![(6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)
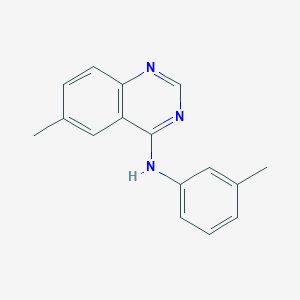
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
